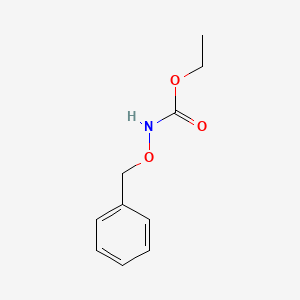

ethyl N-phenylmethoxycarbamate

Übersicht

Beschreibung

. This compound is a type of carbamate, which is a class of organic compounds derived from carbamic acid. Carbamates are known for their versatility and are used in various applications, including as protecting groups in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl N-phenylmethoxycarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with ethyl alcohol in the presence of a base, such as triethylamine. The reaction typically takes place at room temperature and yields the desired carbamate product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Carbamates undergo hydrolysis in acidic or basic conditions to yield amines, alcohols, and carbon dioxide. Ethyl N-phenylmethoxycarbamate follows this trend, with hydrolysis rates influenced by pH and temperature:

| Conditions | Products | Half-Life | Source |

|---|---|---|---|

| Basic (pH 8.3 buffer) | Phenylmethoxyamine, ethanol, CO₂ | ~15 minutes | |

| Acidic (HCl, 25°C) | Phenylmethoxyammonium chloride, ethanol | Not reported |

-

Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, cleaving the carbamate bond .

-

Kinetics : The hydrolysis rate increases with pH, as seen in analogous carbamates (e.g., phenyl carbamate hydrolyzes with a first-order constant of 4.9 × 10⁻² min⁻¹ at pH 8.3) .

Aminolysis and Urea Formation

Reaction with amines generates substituted ureas, a key pathway for derivatization:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dibutylamine | Room temperature, acetonitrile/water | N,N′-Dibutyl-N-phenylmethoxyurea | 85–90% | |

| Aniline | Reflux in THF, 12 hours | N-Phenyl-N′-phenylmethoxyurea | 78% |

-

Scope : Primary and secondary amines react efficiently, while sterically hindered amines show reduced reactivity .

Thermal Decomposition

Thermolysis of this compound produces isocyanates and alcohols, critical in polymer degradation studies:

| Temperature | Products | Activation Energy | Source |

|---|---|---|---|

| 120–150°C | Phenylmethoxy isocyanate, ethanol | ~120 kJ/mol |

-

Mechanism : The reaction proceeds via a six-membered transition state, releasing ethanol and forming an isocyanate intermediate.

Reactivity with Nucleophiles

This compound participates in nucleophilic substitutions, particularly with alcohols and thiols:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol | NaH, DMF, 0°C to RT | Mthis compound | 92% | |

| Thiophenol | Pyridine, RT, 6 hours | Phenyl N-phenylmethoxythiocarbamate | 88% |

Metal-Catalyzed Transformations

Rhodium(I) complexes facilitate carbonylation reactions, enabling isotopic labeling (e.g., with ¹¹CO):

| Catalyst | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Rh(I)-dppe complex | 120°C, 35 MPa CO pressure | ¹¹C-Labeled urea derivatives | Radiopharmaceuticals |

Key Stability Considerations

-

pH Sensitivity : Stable in neutral conditions but degrades rapidly in alkaline environments .

-

Storage : Prolonged exposure to moisture or heat accelerates decomposition.

These reactions underscore this compound’s versatility in organic synthesis, with applications ranging from pharmaceuticals to materials science.

Wissenschaftliche Forschungsanwendungen

Biomedical Research Applications

Ethyl N-phenylmethoxycarbamate has been studied for its potential uses in drug development and as a biochemical tool. Some key findings include:

- Antineoplastic Properties : Research indicates that compounds similar to this compound have been explored for their antitumor activities. They may function by inhibiting specific enzymes involved in cancer cell proliferation, although direct applications of this compound in cancer therapy require further exploration due to safety concerns associated with related compounds like ethyl carbamate, which has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) .

- Anesthetic Use : Ethyl carbamate derivatives have been utilized as anesthetics in animal studies, demonstrating long-lasting effects without significant neuronal depression. This property could be advantageous in developing veterinary anesthetics or studying pain mechanisms .

Agricultural Chemistry Applications

This compound has potential applications in agricultural chemistry, particularly as a component in pesticide formulations:

- Pesticide Development : The compound's structure may allow it to act as a precursor in synthesizing more complex agrochemicals. For instance, derivatives of methoxycarbamates are known to exhibit herbicidal activity, making this compound a candidate for further research in developing effective herbicides .

Chemical Synthesis Applications

In chemical synthesis, this compound serves as an important intermediate:

- Synthesis of Functional Derivatives : this compound can be used to create various functional derivatives through reactions such as acylation or alkylation. These derivatives can then be utilized in synthesizing pharmaceuticals or agrochemicals .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Biomedical Research | Antineoplastic agent, anesthetic | Potential antitumor activity; long-lasting anesthetic effects in animal studies |

| Agricultural Chemistry | Pesticide precursor | Possible use in herbicide development; derivatives show herbicidal activity |

| Chemical Synthesis | Intermediate for drug synthesis | Useful for creating functional derivatives for pharmaceuticals and agrochemicals |

Case Studies and Research Insights

- Antitumor Activity : A study investigating methoxycarbamates found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could be a scaffold for developing new anticancer agents .

- Herbicidal Activity : Research on related compounds revealed that methoxycarbamates effectively inhibit protoporphyrinogen oxidase, an enzyme critical for plant growth. This indicates that this compound might be synthesized into more potent herbicides .

- Chemical Synthesis Techniques : High-performance liquid chromatography (HPLC) methods have been developed to analyze and quantify this compound and its derivatives, facilitating research into their chemical properties and potential applications .

Wirkmechanismus

The mechanism of action of ethyl N-phenylmethoxycarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is similar to that of other carbamate compounds, which are known to interact with enzymes and receptors in a reversible manner .

Vergleich Mit ähnlichen Verbindungen

Ethyl N-phenylmethoxycarbamate can be compared with other similar compounds, such as:

Ethyl carbamate:

Methyl carbamate: Another carbamate ester, used in various industrial applications and as a precursor for other chemical compounds.

Phenyl carbamate: Similar in structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to its specific structure, which includes both an ethyl group and a phenylmethoxy group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and pharmaceutical development.

Biologische Aktivität

Ethyl N-phenylmethoxycarbamate, also known as ethyl N-(benzyloxy)carbamate, is a carbamate derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes an ethyl group and a phenylmethoxy group. The synthesis typically involves the reaction of phenyl isocyanate with ethyl alcohol in the presence of a base like triethylamine at room temperature. The following table summarizes key synthetic routes:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Reaction with phenyl isocyanate | Ethyl alcohol, triethylamine | Room temperature | High yield |

| Hydrolysis | Acidic or basic conditions | Varies | Moderate |

| Oxidation | Strong oxidizing agents | Varies | Variable |

The biological activity of this compound can be attributed to its carbamate moiety, which facilitates drug-target interactions. The compound has shown potential in enhancing gene expression and promoting cellular activities. For instance, related compounds have been reported to enhance the promoter activity of the oct4 gene, which is crucial for stem cell maintenance and pluripotency.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes, making it a candidate for drug development targeting specific biochemical pathways.

Agrochemical Use

This compound is also explored in the context of agrochemicals. Carbamates are known for their utility in agriculture as pesticides and herbicides due to their ability to inhibit certain enzymes in pests . The effectiveness of this compound in this regard remains an area of ongoing research.

Case Studies and Research Findings

- Study on Gene Expression : A study demonstrated that a related compound, ethyl-p-methoxycinnamate, significantly increased oct4 expression levels in p19 cells. This suggests that this compound may have similar effects on gene regulation.

- Enzyme Targeting : Research indicates that carbamates can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis .

- Agrochemical Efficacy : In agricultural studies, derivatives of carbamates have shown effective antifungal properties against various plant pathogens. This compound's structural similarity to known fungicides positions it as a potential candidate for further investigation in crop protection strategies .

Eigenschaften

IUPAC Name |

ethyl N-phenylmethoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-13-10(12)11-14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCREYLPHMEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292182 | |

| Record name | ethyl(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5555-72-6 | |

| Record name | Ethyl N-(phenylmethoxy)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5555-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80672 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80672 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.